(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
“(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a synthetic organic compound with a complex structure. Let’s break it down:
- The core structure consists of a benzothiazole ring (a fused benzene and thiazole ring system).
- It contains a prop-2-enamide functional group, which is an unsaturated amide.
- The substituents include a methylsulfonyl group (–SO₂CH₃) and three methoxy groups (–OCH₃) attached to the phenyl ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but I’ll highlight one common method:
Condensation Reaction:
Industrial Production: The industrial production of this compound involves scaling up the synthetic route, optimizing reaction conditions, and ensuring high purity. Specific details may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the double bond in the prop-2-enamide group.
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like .
Reduction: Hydrogenation using catalyst.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Saturated amide.
- Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its diverse reactivity and structural features.
Biological Studies: Used as a probe to study biological processes.
Material Science: Its unique structure may lead to interesting material properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Benzothiazole itself: Lacks the amide functionality.
Other amides: Compare their reactivity and biological activity.
: Example reference. : Another example reference.
Properties
Molecular Formula |
C20H20N2O6S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H20N2O6S2/c1-26-15-9-12(10-16(27-2)19(15)28-3)5-8-18(23)22-20-21-14-7-6-13(30(4,24)25)11-17(14)29-20/h5-11H,1-4H3,(H,21,22,23)/b8-5+ |
InChI Key |
CBBKDRDBHWHORZ-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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